Dapagliflozin Keto Impurity

Übersicht

Beschreibung

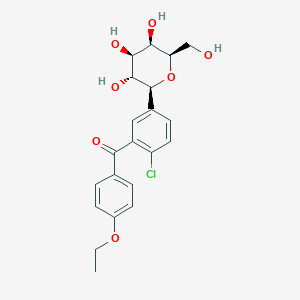

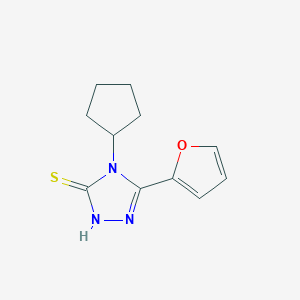

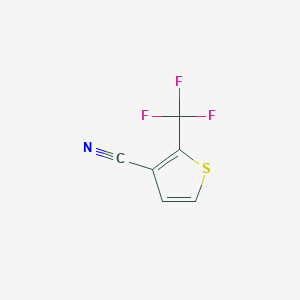

Dapagliflozin Keto Impurity is a chemical compound with the molecular formula C21H23ClO7 . It is an impurity of Dapagliflozin, a sodium-glucose transporter 2 inhibitor . The chemical name of Dapagliflozin Keto Impurity is (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone .

Molecular Structure Analysis

The molecular structure of Dapagliflozin Keto Impurity is characterized by a molecular weight of 422.9 g/mol . The InChI and SMILES notations provide a textual representation of the molecule . The InChI is InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11 (4-7-13)17 (24)14-9-12 (5-8-15 (14)22)21-20 (27)19 (26)18 (25)16 (10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 and the Canonical SMILES is CCOC1=CC=C (C=C1)C (=O)C2=C (C=CC (=C2)C3C (C (C (C (O3)CO)O)O)O)Cl .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dapagliflozin Keto Impurity include a molecular weight of 422.9 g/mol . It has a computed XLogP3-AA of 1.8, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . The exact mass and monoisotopic mass are 422.1132308 g/mol . The topological polar surface area is 116 Ų .

Wissenschaftliche Forschungsanwendungen

Impurity Profiling and Qualification

- Application Summary : One crucial application of Dapagliflozin Keto Impurity is in impurity profiling and qualification during drug development. This involves identifying, characterizing, and understanding the potential impact of all impurities present in a drug substance.

- Methods of Application : The process typically involves the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance thin-layer chromatography (HPTLC) .

- Results or Outcomes : The results of these analyses can provide valuable information about the stability of the drug substance and its potential degradation products .

Degradation Pathway Proposal and Structure Elucidation

- Application Summary : Dapagliflozin Keto Impurity can be used in the study of degradation pathways and structure elucidation . This involves determining the possible degradation products of Dapagliflozin and their structures .

- Methods of Application : This application typically involves the use of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .

- Results or Outcomes : The results of these studies can provide insights into the stability of Dapagliflozin and its degradation products .

In Silico Toxicity Prediction

- Application Summary : Dapagliflozin Keto Impurity can be used in in silico toxicity prediction . This involves predicting the potential toxicity of Dapagliflozin and its degradation products using computational methods .

- Methods of Application : This typically involves the use of tools like ProTox-II to predict in silico toxicity for each degradation product and compare it with Dapagliflozin .

- Results or Outcomes : The results of these studies can provide insights into the potential toxicity of Dapagliflozin and its degradation products .

Increase in Ketogenesis

- Application Summary : Dapagliflozin Keto Impurity can be used to study the increase in ketogenesis during treatment with Dapagliflozin . This involves investigating the mechanism for increased ketogenesis following treatment with the SGLT2 inhibitor Dapagliflozin in people with type 2 diabetes .

- Methods of Application : This typically involves administering Dapagliflozin to patients and measuring ketogenesis, with blood sampling for a certain period .

- Results or Outcomes : The results suggest that meal-derived fatty acids contribute to the increase in ketones during treatment with Dapagliflozin .

Stability Profile and Degradation Pathway Identification

- Application Summary : Dapagliflozin Keto Impurity can be used in the development of novel gradient RP-HPLC methods for separation of dapagliflozin and its process-related impurities . This provides insight into the stability profile and degradation pathway of dapagliflozin .

- Methods of Application : The method was developed on an Xbridge Phenyl C18 column with gradient elution using a mobile phase made up of 0.05% aqueous trifluoroacetic acid and acetonitrile .

- Results or Outcomes : The proposed method indicates a good linearity, system precision, method precision, and accuracy . LC–MS was used to detect and characterize degradants that were obtained in acid and base conditions .

Synthesis of Metabolites

- Application Summary : Dapagliflozin Keto Impurity can be used in the synthesis of metabolites of dapagliflozin . This involves devising a streamlined synthetic approach to access three metabolites of dapagliflozin .

- Methods of Application : This typically involves the use of advanced synthetic techniques .

- Results or Outcomes : The results of these studies can provide insights into the metabolic pathways of dapagliflozin .

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPJGIQJRTYNA-RQSWOZRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapagliflozin Keto Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)

![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)

![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)

![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)